molecular formula C13H11BrO2 B8341670 3-(1-Bromonaphth-2-yloxy)-1,2-epoxypropane

3-(1-Bromonaphth-2-yloxy)-1,2-epoxypropane

Cat. No. B8341670
M. Wt: 279.13 g/mol
InChI Key: MEZPWBYCBRLHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05036077

Procedure details

A suspension containing 22.3 g of 1-bromonaphth-2-ol, 27.75 g of 1-chloro-2,3-epoxypropane and 27.6 g of potassium carbonate in 200 ml of butanone is refluxed overnight. The inorganic salts are filtered off and drained and the filtrate is then evaporated under vacuum. The oil obtained is distilled under 0.01 mm of mercury.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
27.75 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[OH:12].Cl[CH2:14][CH:15]1[O:17][CH2:16]1.C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[O:12][CH2:14][CH:15]1[O:17][CH2:16]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
BrC1=C(C=CC2=CC=CC=C12)O
Name
Quantity
27.75 g
Type
reactant
Smiles
ClCC1CO1
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The inorganic salts are filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is then evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The oil obtained
DISTILLATION
Type
DISTILLATION
Details
is distilled under 0.01 mm of mercury

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=CC2=CC=CC=C12)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.